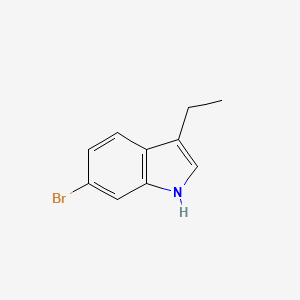

6-Bromo-3-ethyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis and Chemical Biology

The indole moiety, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in the realm of organic synthesis and chemical biology. researchgate.netsemanticscholar.org Its structural importance is evident in its presence in a wide array of natural products, pharmaceuticals, and advanced materials. bohrium.comresearchgate.net

The indole core is a fundamental component of the essential amino acid tryptophan and its derivatives, such as the neurotransmitters serotonin (B10506) and melatonin. irjmets.com This inherent biological relevance has made indole and its derivatives a focal point for drug discovery and development, with applications in anticancer, anti-inflammatory, antiviral, and neuroactive agents. semanticscholar.orgirjmets.com The electron-rich nature of the indole ring system makes it highly amenable to electrophilic substitution, allowing for a wide range of chemical modifications. irjmets.com This versatility enables chemists to synthesize a diverse library of indole-based compounds with fine-tuned electronic and steric properties, crucial for targeting various biological receptors and enzymes. bohrium.com

Classic and contemporary synthetic methodologies, including the Fischer, Reissert, and Larock indole syntheses, have provided robust pathways to access a multitude of indole derivatives. researchgate.net The continuous development of novel synthetic strategies, such as metal-catalyzed reactions and C-H activation, further expands the synthetic utility of the indole scaffold. researchgate.netbeilstein-journals.org

Overview of Halogenated Indoles in Contemporary Chemical Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold significantly influences the molecule's physicochemical and biological properties. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai Consequently, halogenated indoles are a subject of intense investigation in medicinal chemistry and materials science.

Research has demonstrated that halogenated indoles possess a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. ontosight.ainih.gov For instance, studies have shown that certain halogenated indoles can effectively eradicate bacterial persister cells and biofilms, offering potential solutions to antibiotic resistance. nih.gov The position and nature of the halogen substituent can dramatically impact the compound's biological efficacy. nih.gov

The presence of a halogen, such as bromine, also provides a reactive handle for further synthetic transformations through cross-coupling reactions, enabling the construction of more complex molecular architectures. mdpi.com This synthetic versatility makes halogenated indoles valuable building blocks in the synthesis of novel therapeutic agents and functional materials.

Research Trajectory and Focus on 6-Bromo-3-ethyl-1H-indole

While specific, in-depth research on this compound itself is not as extensively documented in publicly available literature as some other indole derivatives, its structural components suggest its utility as a synthetic intermediate. For instance, the related compound, 6-bromoindole (B116670), is a known starting material for synthesizing various indole derivatives. chemicalbook.comguidechem.com A patent describes the use of 6-bromoindole as a starting material for the synthesis of a derivative with widespread use in pharmaceutical chemistry and organic synthesis. google.com

The investigation into compounds like this compound is often part of broader screening programs to identify novel bioactive molecules. For example, the related compound ethyl 6-bromo-1H-indole-3-carboxylate, which shares the 6-bromoindole core, has been isolated from a marine sponge and has shown anti-tumor activity. chemicalbook.commedchemexpress.commedchemexpress.commedchemexpress.com This highlights the potential for bromo-indole derivatives to possess valuable pharmacological properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10BrN | uni.lu |

| 2D Structure | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRGLSVKOGXYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360945-68-1 | |

| Record name | 6-bromo-3-ethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 3 Ethyl 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches

Classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. These methods, while sometimes requiring harsh conditions, are well-established and versatile.

Adaptations of Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.orgalfa-chemistry.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). alfa-chemistry.combyjus.com

To synthesize 6-Bromo-3-ethyl-1H-indole via the Fischer synthesis, the logical starting materials would be (4-bromophenyl)hydrazine and butanal. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts. wikipedia.orgnih.gov

Reaction Scheme:

(4-bromophenyl)hydrazine + Butanal → this compound

| Catalyst Type | Example Catalyst | Typical Conditions |

| Brønsted Acid | Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Heating the reaction mixture |

| Lewis Acid | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) | Heating the reaction mixture |

Detailed research findings indicate that the choice of acid catalyst and solvent can significantly influence the reaction yield and purity of the final product. The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. byjus.com

Variations of Reissert Indole Synthesis

The Reissert indole synthesis is another classical method that provides a route to substituted indoles, typically starting from an ortho-nitrotoluene derivative. wikipedia.org The synthesis involves the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative. wikipedia.org

For the synthesis of a 6-bromo-substituted indole, the starting material would be 4-bromo-2-nitrotoluene. The initial condensation with diethyl oxalate, typically using a base like potassium ethoxide, yields ethyl (4-bromo-2-nitrophenyl)pyruvate. wikipedia.org Subsequent reductive cyclization, often achieved using reagents like zinc in acetic acid, leads to the formation of 6-bromoindole-2-carboxylic acid. wikipedia.org To obtain this compound, a final decarboxylation step is necessary to remove the carboxylic acid group at the 2-position, followed by alkylation at the 3-position.

Reaction Scheme:

4-Bromo-2-nitrotoluene + Diethyl oxalate → Ethyl (4-bromo-2-nitrophenyl)pyruvate → 6-Bromoindole-2-carboxylic acid → 6-Bromoindole (B116670) → this compound

| Step | Reagents and Conditions | Intermediate/Product |

| Condensation | Diethyl oxalate, Potassium ethoxide | Ethyl (4-bromo-2-nitrophenyl)pyruvate |

| Reductive Cyclization | Zinc, Acetic acid | 6-Bromoindole-2-carboxylic acid |

| Decarboxylation | Heating | 6-Bromoindole |

| 3-Alkylation | Ethylating agent (e.g., ethyl iodide) | This compound |

Considerations of the Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method for preparing indoles, particularly those unsubstituted at the 2- and 3-positions. wikipedia.orgjournalijar.comresearchgate.net The synthesis starts with an o-nitrotoluene and involves the formation of an enamine intermediate, which is then reductively cyclized. wikipedia.org

To produce 6-bromoindole, 4-bromo-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. wikipedia.orgresearchgate.net This intermediate is then subjected to reductive cyclization using various reducing agents, such as hydrogen with a palladium catalyst or Raney nickel, to yield 6-bromoindole. wikipedia.org Similar to the Reissert synthesis, to obtain the target molecule this compound, a subsequent alkylation step is required to introduce the ethyl group at the 3-position.

Reaction Scheme:

4-Bromo-2-nitrotoluene + DMF-DMA → Intermediate Enamine → 6-Bromoindole → this compound

| Step | Reagents and Conditions | Intermediate/Product |

| Enamine Formation | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Heat | 1-(Dimethylamino)-2-(4-bromo-2-nitrophenyl)ethene |

| Reductive Cyclization | H₂, Pd/C or Raney Nickel | 6-Bromoindole |

| 3-Alkylation | Ethylating agent (e.g., ethyl iodide) | This compound |

Modern Catalytic Strategies for Indole Ring Construction

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of heterocyclic rings, with palladium catalysis being at the forefront.

Palladium-Catalyzed Cyclizations and Annulations

Palladium-catalyzed reactions offer efficient and often milder alternatives to classical methods for indole synthesis. organic-chemistry.org These reactions can involve various strategies, including intramolecular cyclizations of substituted anilines or intermolecular annulations of anilines and alkynes. organic-chemistry.org

A plausible palladium-catalyzed approach to a this compound derivative could involve the coupling and cyclization of a suitably substituted aniline with an alkyne. For instance, a 2,4-dihaloaniline could be coupled with a terminal alkyne in a Sonogashira-type reaction, followed by an intramolecular cyclization to form the indole ring. Alternatively, a palladium-catalyzed annulation between an iodoaniline and a ketone can also lead to the formation of substituted indoles. acs.org

Illustrative Reaction Scheme (Hypothetical):

2,4-Dibromoaniline + 1-Butyne → Intermediate → this compound

| Catalyst System | Ligand (if applicable) | Typical Conditions |

| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | Base, Solvent (e.g., DMF), Heat |

| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Base, Solvent (e.g., THF), Heat |

Research in this area is continually evolving, with new catalyst systems and reaction conditions being developed to improve the efficiency, scope, and functional group tolerance of these transformations. organic-chemistry.org

Copper-Catalyzed Dehydrogenations and Cyclizations

Copper catalysis offers an efficient and economical approach for indole synthesis. Copper-catalyzed methods often involve oxidative dehydrogenative dearomatization or cyclization reactions. For instance, a concise copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives has been established for synthesizing spirocyclic indolenines. nih.gov This type of transformation typically involves a single-electron-transfer oxidation by a copper(II) catalyst to generate a radical-cation intermediate, which then undergoes further reactions. nih.gov While not a direct synthesis of this compound, these copper-catalyzed C-H activation and cyclization strategies are fundamental in building the core indole scaffold, which can be subsequently functionalized. beilstein-journals.org

Another approach involves the intramolecular cyclization of substituted anilines. For example, visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylene provides a pathway to indole derivatives using dioxygen as a green oxidant. rsc.org Such methods highlight the versatility of copper catalysts in constructing the indole ring system under mild conditions.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Cu(OAc)₂·H₂O / O₂ | Anilides | 3,3-disubstituted oxindoles | C-H, Ar-H coupling; no additional base required. beilstein-journals.org |

| Cu(II) / Na₂S₂O₈ | 3-([1,1′-biphenyl]-2-yl)-2-phenyl-1H-indole | Spirocyclic indolenines | Oxidative dehydrogenative dearomatization. nih.gov |

| CuI / Visible Light / O₂ | Substituted o-aminophenylacetylene | Indole derivatives | Intramolecular radical cyclization; green oxidant. rsc.org |

Rhodium-Catalyzed Approaches to Polycyclic Indole Systems

Rhodium catalysts are powerful tools for C-H activation and functionalization, enabling the synthesis of complex indole systems. Rhodium(III)-catalyzed processes, in particular, have been extensively used for direct C-H functionalization and annulation of indole moieties to generate fused polycyclic molecules. These reactions often exhibit high efficiency, operational simplicity, and selectivity.

Recent studies have demonstrated the use of Rh(II) catalysts for the regioselective remote C-H alkylation of NH-indoles with diazo compounds. Notably, 2-substituted indoles have been shown to react with C-6 selectivity, a crucial feature for synthesizing compounds like this compound. snnu.edu.cn Mechanistic investigations suggest that this regioselectivity arises from a hydrogen-bonding directing effect, where the reaction proceeds via a Friedel-Crafts-type attack of the indole on a Rh(II) carbene species. snnu.edu.cn

Furthermore, Rh(III)-catalyzed C2-H alkylation of indoles with diazo compounds has been developed, showcasing the ability to introduce substituents at various positions on the indole ring with high regioselectivity. mdpi.com These methods provide a direct route to functionalized indoles that could be adapted for the synthesis of the target molecule.

| Catalyst | Reactant 1 | Reactant 2 | Position of Functionalization |

| Rh₂(S-PTTL)₄ | NH-Indoles | Diazo compounds | C-6 |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-H Indoles | Diazo compounds | C-2 |

| Rh₂(S-NTTL)₄ | Indoles | α-alkyl-α-diazoesters | C-3 |

Gold-Catalyzed Indole Syntheses

Gold catalysis has emerged as a mild and efficient method for the synthesis of various heterocyclic compounds, including indoles. Gold(I) catalysts, in particular, are effective in activating alkynes towards nucleophilic attack. One strategy involves the combination of gold catalysis with visible-light stimulation to directly couple anilines and alkynes, forming multifunctionalized indoles under exceptionally mild conditions. acs.org

Another powerful approach is the gold(I)-catalyzed regioselective annulation of alkynyl thioethers with isoxazole-based nitrenoids. This (3+2) cycloaddition strategy provides controlled access to sulfenylated indoles as single regioisomers. nih.gov Additionally, photoredox gold catalysis can initiate free-radical cyclizations onto indoles. The excitation of a dimeric Au(I) photocatalyst can reduce unactivated bromoalkanes, generating carbon-centered radicals that then functionalize the indole ring. acs.org This method offers a mild alternative to traditional radical initiation techniques. acs.org

Regioselective Synthesis of Brominated Indoles

The precise introduction of a bromine atom at the C-6 position of the indole nucleus is a significant synthetic challenge due to the high reactivity of the pyrrole (B145914) ring.

Strategies for Direct Bromination at the C-6 Position

Direct bromination of the indole benzene (B151609) ring requires strategies to deactivate the more reactive pyrrole ring. One effective method involves the introduction of electron-withdrawing groups at the N-1 position. This reduces the nucleophilicity of the pyrrole ring, allowing for electrophilic substitution to occur on the benzene moiety.

A study on the C-6 regioselective bromination of methyl indolyl-3-acetate demonstrated that the introduction of electron-withdrawing substituents at the N-1 position directs bromination to the C-6 position. researchgate.net The subsequent removal of the protecting and activating groups affords the desired 6-bromoindole derivative. researchgate.net While a direct C-6 bromination of 3-ethyl-1H-indole is not explicitly detailed, this principle can be applied. A plausible route would involve:

Protection of the indole nitrogen with an electron-withdrawing group (e.g., tert-butyldimethylsilyl).

Introduction of the ethyl group at the C-3 position.

Regioselective bromination at the C-6 position using a suitable brominating agent.

Deprotection of the nitrogen to yield this compound.

Alternatively, starting with commercially available 6-bromoindole, functionalization at the C-3 position can be achieved. For example, a Friedel-Crafts reaction on 6-bromoindole, followed by subsequent reduction and other modifications, can introduce an ethyl group at the C-3 position. google.com

Control of Regioselectivity in Halogenation Reactions

Controlling regioselectivity in the halogenation of indoles is paramount to avoiding the formation of undesired isomers. The outcome of the reaction is highly dependent on the reaction conditions, the brominating agent used, and the nature of the substituents on the indole ring.

The use of N-protecting groups is a key strategy. The choice of the protecting group can influence the site of bromination. acs.orgcapes.gov.br For instance, the bromination of 3-methylindoles with N-bromosuccinimide (NBS) can be directed to either the C-2 position or the C-3 alkyl group depending on the N-1 protecting group and reaction conditions (electrophilic vs. free radical). acs.orgcapes.gov.br

For bromination on the benzene ring, deactivating the pyrrole ring is crucial. As mentioned, N-acylation or N-sulfonylation reduces the electron density of the pyrrole moiety, favoring substitution on the carbocyclic ring. The choice of solvent can also play a role; for example, using N-halosuccinimides in ionic liquids has been shown to be highly regioselective for electrophilic aromatic halogenations. nih.gov

Factors Influencing Regioselectivity in Indole Bromination

| Factor | Influence | Example |

| N-Protecting Group | Directs substitution by altering electron density and steric hindrance. | Electron-withdrawing groups on N-1 favor benzene ring substitution. researchgate.net |

| Brominating Agent | Different reagents exhibit different selectivities. | N-Bromosuccinimide (NBS) is commonly used for selective bromination. acs.orgcapes.gov.br |

| Reaction Conditions | Can switch between electrophilic and radical pathways. | Free radical conditions can lead to substitution on alkyl side chains. acs.orgcapes.gov.br |

| Solvent | Can influence the reactivity and selectivity of the halogenating agent. | Ionic liquids can enhance regioselectivity. nih.gov |

Mitigation of Polybromination in Indole Synthesis

The high reactivity of the indole nucleus often leads to the formation of polybrominated products. Several strategies can be employed to mitigate this issue.

Careful control of stoichiometry is the most straightforward approach. Using one equivalent or slightly less of the brominating agent can favor monobromination. However, this is often insufficient on its own.

The use of N-protecting groups, particularly bulky ones like tert-butyldimethylsilyl (TBDMS), not only helps in directing regioselectivity but also sterically hinders multiple substitutions. A procedure for the synthesis of 3-ethyl-1H-indole involves the use of a TBDMS protecting group, which could be adapted to prevent over-bromination when introducing the bromine atom. orgsyn.org

Furthermore, the choice of the brominating agent is critical. Milder brominating agents are less likely to lead to polybromination. For example, N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for more controlled reactions. nih.gov Running the reaction at low temperatures can also help to control the reactivity and minimize side reactions, including polybromination.

Green Chemistry Principles in Indole Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uni-saarland.de In indole synthesis, this translates to developing methods that are more efficient, use less toxic reagents, and operate under more environmentally friendly conditions compared to traditional approaches like the Fischer indole synthesis, which often requires harsh acidic conditions. rsc.org

A primary focus of green indole synthesis is the replacement of conventional organic solvents with more sustainable alternatives. Many classical indole syntheses employ halogenated hydrocarbons or other toxic solvents. rsc.org Recent advancements have demonstrated the efficacy of greener media. For instance, an innovative two-step synthesis of indole-2-carboxamides proceeds under mild and benign conditions using ethanol as the solvent, completely avoiding the need for a metal catalyst. rsc.orgrsc.org

Water, as a green solvent, has also been utilized. One method employs a bissulfonic acid type acidic ionic liquid as a catalyst in water at temperatures ranging from 20-100 °C, offering an environmentally friendly process with simple product separation. google.com In other developments, sustainable solvents like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, have been successfully used to replace dipolar aprotic solvents like DMSO in copper-catalyzed indole synthesis. acs.org

Table 1: Comparison of Solvents and Reaction Conditions in Indole Synthesis

| Methodology | Solvent | Conditions | Green Advantage |

| Traditional Fischer Synthesis | Acetic Acid, Toluene | High temperature, strong acid | N/A (Baseline) |

| Ugi-4CR/Cyclization | Ethanol | Mild, acid-catalyzed | Benign solvent, metal-free. rsc.orgrsc.org |

| Copper-Catalyzed Cascade | 2-MeTHF, Ethyl Acetate | 80 °C, ligand-free | Replacement of DMSO with renewable solvents. acs.org |

| Ionic Liquid Catalysis | Water | 20-100 °C | Use of water as a solvent, reusable catalyst. google.com |

| Microwave-Assisted Bischler | Solvent-Free | Microwave irradiation (540 W) | Elimination of solvent use, rapid reaction. organic-chemistry.org |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In indole synthesis, this involves moving away from stoichiometric reagents toward catalytic systems that are less toxic and can be used in smaller quantities.

Transition-metal catalysis offers powerful tools for bond formation, and greener variants are continuously being developed. For example, cobalt(III)-catalyzed intramolecular C-H functionalization of ortho-alkenylanilines allows for the synthesis of indoles without the need for oxidants or additives, making the process more environmentally friendly. mdpi.com However, many such catalysts are expensive or based on precious metals.

To address this, diverse heterogeneous catalysts are being explored for eco-benign indole synthesis. taylorfrancis.com Reusable catalysts, such as the aforementioned bissulfonic acid type acidic ionic liquids, are particularly attractive as they can be recovered and reused without a significant loss of activity, minimizing waste. google.com

A particularly innovative area is the use of visible-light photocatalysis. This approach harnesses light as a clean reagent to drive chemical reactions. It has been demonstrated that indoles can be synthesized from styryl aryl azides inside living mammalian cells using photocatalysis, highlighting the potential for creating complex molecules in biological environments under exceptionally mild conditions. nih.gov Another visible-light photocatalyzed method enables a formal (4+2) cycloaddition of indole-derived bromides with alkenes or alkynes, proceeding under extremely mild conditions with high efficiency. rsc.org

Table 2: Environmentally Benign Catalytic Systems in Indole Synthesis

| Catalyst Type | Example | Key Features | Application |

| Transition Metal | Cobalt(II) or Cobalt(III) complexes | High efficiency, no oxidants/additives required. mdpi.com | Cross-dehydrogenative coupling and intramolecular C-H functionalization. mdpi.com |

| Acidic Ionic Liquid | Bissulfonic acid type | Reusable, effective in water. google.com | One-pot synthesis from aldehydes/ketones and aromatic hydrazines. google.com |

| Photocatalyst | Ruthenium polypyridyl complexes, Eosin Y | Uses visible light as a reagent, operates under mild/biorelevant conditions. nih.gov | Intramolecular C-H amination to form indoles. nih.gov |

Application in the Total Synthesis of Complex Indole-Containing Molecules Incorporating Brominated Indole Moieties

Brominated indoles, including derivatives of 6-bromoindole, are versatile building blocks in the synthesis of more complex molecules. fiveable.me The bromine atom serves as a strategic functional handle, enabling a variety of cross-coupling reactions to construct intricate molecular scaffolds found in natural products and pharmaceutically active compounds.

The utility of brominated indoles is evident in the total synthesis of marine alkaloids. For example, the synthesis of Nortopsentins A-C was achieved through successive palladium-catalyzed cross-coupling reactions of brominated indole fragments with an imidazole core. nih.gov Similarly, the tri-indole alkaloid Tulongicin, which features three brominated indole moieties linked to an imidazoline core, underscores the importance of these synthons in accessing complex natural product structures. nih.gov

In the synthesis of other complex targets, the bromine atom provides a site for late-stage functionalization. During the total synthesis of the chlorinated indole alkaloid (+)-Ambiguine G, N-bromosuccinimide was used to selectively brominate a diene system, which was a key step toward installing a nitrile group via a subsequent palladium-catalyzed coupling reaction. acs.org

Furthermore, the 6-bromoindole core is central to the design of potent enzyme inhibitors. Convenient and efficient synthetic routes have been developed for a series of bacterial cystathionine γ-lyase (bCSE) inhibitors, including compounds NL1, NL2, and NL3, which are all derivatives based on the 6-bromoindole scaffold. nih.gov These syntheses demonstrate the assembly of various residues onto the nitrogen atom of the 6-bromoindole core or substitution of the bromine atom via cross-coupling to achieve the final target molecules. nih.gov The synthesis of 6-bromo-indole-3-carbinol has also been reported, with its scaffold serving as a basis for preparing other drug-like compounds. researchgate.net

Table 3: Application of Brominated Indoles in the Total Synthesis of Complex Molecules

| Target Molecule | Brominated Indole Precursor/Reagent | Synthetic Strategy |

| Nortopsentins | Brominated indole-3-boronic acids | Palladium-catalyzed Suzuki cross-coupling with a brominated imidazole core. nih.gov |

| (+)-Ambiguine G | N-bromosuccinimide (NBS) | Selective bromination of a diene intermediate, followed by palladium-catalyzed cyanation. acs.org |

| bCSE Inhibitors (NL1, NL2, NL3) | 6-Bromoindole | Used as the main building block for assembling residues at the N1 position or via Pd-catalyzed cross-coupling at the C6 position. nih.gov |

| Tricepyridinium | 3,5-Dibromopyridine (coupled with indole boronic ester) | Palladium-catalyzed double Suzuki coupling to install indole moieties onto a brominated N-heterocycle. nih.gov |

Chemical Reactivity and Functionalization of 6 Bromo 3 Ethyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is inherently rich in electrons, making it highly susceptible to electrophilic attack. The preferred site of reaction is typically the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in 6-Bromo-3-ethyl-1H-indole, the C-3 position is already substituted, which significantly influences the regioselectivity of further electrophilic substitutions.

Reactivity Profiles at C-3 and C-2 Positions

With the C-3 position occupied by an ethyl group, electrophilic attack is directed to the C-2 position of the indole ring. The presence of the electron-donating ethyl group at C-3 further enhances the nucleophilicity of the pyrrole (B145914) ring, facilitating substitution at the C-2 position. However, direct electrophilic substitution at the C-2 position is generally less favored than at C-3 in unsubstituted indoles because it disrupts the aromaticity of the benzene (B151609) ring in the transition state.

In the case of 3-substituted indoles, the reaction with an electrophile can initially occur at the C-3 position to form a 3,3-disubstituted indolenine intermediate. This intermediate can then undergo rearrangement, often involving migration of one of the C-3 substituents to the C-2 position, to yield a 2,3-disubstituted indole. The migratory aptitude of the substituents plays a crucial role in determining the final product.

The reactivity of the C-2 and C-3 positions in 3-alkylindoles towards various electrophiles is a subject of ongoing research. While direct C-2 functionalization is possible, the reaction conditions often need to be carefully controlled to avoid complex mixtures of products.

Table 1: Reactivity of 3-Alkylindoles in Electrophilic Substitution Reactions

| Electrophile | Reagent Example | Typical Product(s) | Notes |

| Halogen | N-Bromosuccinimide (NBS) | 2-Bromo-3-alkylindole | Reaction proceeds readily. |

| Nitrating Agent | Nitric acid/Acetic anhydride | Mixture of 2-nitro and other isomers | Nitration can be complex and lead to side products. |

| Acylating Agent | Acetyl chloride/Lewis acid | 2-Acetyl-3-alkylindole | Friedel-Crafts acylation is a common method for C-2 functionalization. |

| Alkylating Agent | Alkyl halide/Lewis acid | 2-Alkyl-3-alkylindole | Friedel-Crafts alkylation can be prone to polyalkylation. |

N-Substitution Reactions and Their Influence on Reactivity

The nitrogen atom of the indole ring in this compound can be readily substituted with various groups, such as acyl, sulfonyl, or alkyl groups. This N-functionalization has a profound impact on the reactivity and regioselectivity of subsequent electrophilic substitution reactions.

N-acylation or N-sulfonylation significantly decreases the electron density of the pyrrole ring, making the indole less nucleophilic. This deactivation can protect the indole nucleus from unwanted side reactions during multi-step syntheses. More importantly, N-substitution can be employed as a strategy to direct electrophilic attack to other positions of the indole ring, including the benzene portion. For instance, certain N-directing groups can facilitate metallation and subsequent functionalization at the C-2 or C-7 positions.

Conversely, N-alkylation generally maintains or slightly increases the nucleophilicity of the indole ring, but the steric bulk of the N-alkyl group can influence the approach of the electrophile.

Table 2: Influence of N-Substitution on the Reactivity of Indoles

| N-Substituent | Effect on Nucleophilicity | Influence on Regioselectivity |

| Acyl (e.g., -COCH₃) | Decreases | Can direct electrophiles to C-2 or the benzene ring. |

| Sulfonyl (e.g., -SO₂Ph) | Decreases | Often used as a directing group for C-2 or C-7 functionalization. |

| Alkyl (e.g., -CH₃) | Slightly increases | Steric hindrance can favor substitution at less hindered positions. |

Transition Metal-Catalyzed Functionalization Reactions

The presence of a bromine atom at the C-6 position and multiple C-H bonds throughout the molecule makes this compound an excellent substrate for a variety of transition metal-catalyzed functionalization reactions. These methods offer powerful tools for the construction of complex molecular architectures from this indole derivative.

Palladium-Catalyzed Cross-Coupling Reactions and C-H Activation

The bromine atom at the C-6 position is a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the 6-bromoindole (B116670) with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netlibretexts.orgharvard.edu It is a widely used method for the formation of biaryl structures.

Heck Reaction : The 6-bromoindole can be coupled with alkenes in the presence of a palladium catalyst to form 6-alkenylindoles. organic-chemistry.orgnih.govrsc.org

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between the 6-bromoindole and a terminal alkyne, leading to the synthesis of 6-alkynylindoles. acs.orgresearchgate.netorganic-chemistry.orgwikipedia.orglibretexts.org

In addition to cross-coupling reactions at the C-6 position, palladium catalysts can also be used to activate and functionalize the C-H bonds of the indole nucleus. beilstein-journals.orgnih.govresearchgate.netnih.gov This C-H activation can be directed to various positions, including C-2, C-4, and C-7, often with the aid of a directing group on the indole nitrogen. beilstein-journals.orgnih.govresearchgate.netnih.gov

Table 3: Examples of Palladium-Catalyzed Reactions on Bromoindoles

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 6-Arylindole |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 6-Alkenylindole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 6-Alkynylindole |

| C-H Arylation | Aryl Halide | Pd(OAc)₂ / Ligand / Oxidant | C-2 or C-7 Arylated Indole |

Rhodium-Catalyzed C-H Functionalization and Cascade Annulations

Rhodium catalysts are particularly effective for the C-H functionalization of indoles, offering alternative reactivity patterns to palladium. mdpi.comnih.govresearchgate.netnih.govrsc.org These catalysts can direct the alkylation, arylation, or alkenylation of the indole nucleus at various positions. For instance, rhodium-catalyzed reactions can achieve selective C-2 alkylation of 3-substituted indoles. mdpi.comresearchgate.net

Furthermore, rhodium catalysts can initiate cascade annulations, where a series of bond-forming events occur in a single operation to construct complex polycyclic structures. rsc.orgsemanticscholar.orgnih.govmdpi.com These reactions often proceed through C-H activation followed by intramolecular cyclization with a tethered reactive group.

Table 4: Rhodium-Catalyzed Reactions on Substituted Indoles

| Reaction Type | Reagent | Catalyst System (Example) | Product Type |

| C-H Alkylation | Diazo Compound | [Rh₂(OAc)₄] | C-2 Alkylated Indole |

| C-H Arylation | Arylboronic Acid | [CpRhCl₂]₂ / Ligand | C-2 or C-7 Arylated Indole |

| Annulation | Alkyne | CpRh(MeCN)₃₂ | Fused Polycyclic Indole |

Gold-Catalyzed π-Activation and Tandem Reactions

Gold catalysts, particularly in their cationic form, are excellent π-acids that can activate alkynes, allenes, and alkenes towards nucleophilic attack by the electron-rich indole ring. nih.govnih.gov This property is exploited in a variety of hydroarylation and cyclization reactions.

In the context of this compound, gold-catalyzed reactions can be used to introduce new substituents at the C-2 position or to construct fused ring systems. For example, the intramolecular hydroarylation of an indole with a tethered alkyne can lead to the formation of carbazoles and other polycyclic aromatic systems.

Gold catalysts are also known to promote tandem reactions, where multiple transformations occur sequentially in one pot. acs.orgresearchgate.net These can involve complex rearrangements and cyclizations, providing rapid access to structurally diverse indole derivatives.

Table 5: Gold-Catalyzed Reactions Involving Indoles

| Reaction Type | Substrate | Catalyst System (Example) | Product Type |

| Hydroarylation | Alkene/Alkyne | AuCl₃ or [Au(I)-Ligand]⁺ | C-2 Substituted Indole |

| Cycloisomerization | Enyne | [Au(I)-Ligand]⁺ | Fused Polycyclic Indole |

| Tandem Reaction | Propargyl-substituted Indole | [Au(I)-Ligand]⁺ | Complex Indole Derivatives |

Manganese and Iridium Catalysis for Regioselective Alkylation

Transition metal catalysis offers powerful tools for the regioselective functionalization of indoles. Manganese and iridium catalysts have emerged as effective reagents for C-H alkylation, providing pathways to novel indole derivatives.

Manganese Catalysis:

Manganese-catalyzed C-H functionalization has gained prominence as a more sustainable alternative to precious metal catalysis. While specific examples of manganese-catalyzed alkylation of this compound are not prevalent in the literature, general methodologies for the C2-alkylation of indoles are applicable. nih.gov These reactions often proceed via a transient directing group strategy, where the indole N-H is first coordinated to the metal center, directing the alkylation to the C2 position. The presence of the electron-withdrawing bromine atom at the C6 position in this compound would likely influence the electronic properties of the indole ring, potentially affecting the reaction rate and yield.

Iridium Catalysis:

Iridium catalysts are well-known for their ability to effect a variety of organic transformations, including the C-H functionalization of heterocycles. Research on the iridium-catalyzed enantioselective reverse prenylation of 3-substituted indoles has shown the successful use of a substrate closely related to this compound. In one study, 6-bromo-Boc-tryptamine was used as a starting material, demonstrating that the bromine substituent at the 6-position is well-tolerated in these reactions. nih.gov This suggests that this compound would also be a suitable substrate for similar iridium-catalyzed alkylations, likely at the C2 or C7 positions depending on the directing group and reaction conditions.

| Catalyst System | Substrate Type | Position of Alkylation | Potential for this compound |

| Manganese-based | Indoles | C2 | Feasible, electronic effects of substituents to be considered |

| Iridium-based | 3-Substituted Indoles | C2, C7 | High, demonstrated with similar 6-bromoindole derivatives |

Metal-Free Functionalization Approaches

In recent years, there has been a significant push towards the development of metal-free functionalization methods to reduce cost and environmental impact. For indoles, several metal-free approaches have been developed, primarily focusing on C-H functionalization.

One notable example is the oxidative cross-coupling of indoles with other aromatic systems. While a direct application to this compound has not been reported, a metal-free method for the synthesis of 1-(indol-3-yl)carbazoles has been developed. nih.gov This reaction utilizes N-chlorosuccinimide as an oxidant and proceeds under mild conditions. nih.gov The electronic nature of the substituents on the indole ring can play a significant role in the success of these reactions. The ethyl group at C3 of this compound would likely direct functionalization to other positions, and the bromo group's influence would need to be considered.

Photo- and Electrocatalytic Transformations

Photocatalysis and electrocatalysis have emerged as powerful and sustainable strategies for the construction of complex molecular architectures. These methods often proceed through radical intermediates, enabling unique reactivity patterns.

Visible-light photocatalysis has opened new avenues for the functionalization of indoles, particularly in the realm of dearomatization reactions. acs.orgnih.govrsc.org These reactions convert the planar aromatic indole core into a three-dimensional structure, which is of great interest in drug discovery. acs.orgnih.govrsc.org

While specific studies on this compound are limited, the general principles of visible-light-induced dearomatization of indoles are applicable. These reactions often involve the use of a photosensitizer that, upon irradiation with visible light, can engage in an energy or electron transfer process with the indole substrate. This generates a reactive intermediate that can undergo various transformations, including cycloadditions and annulations. acs.orgnih.gov The presence of the bromine atom in this compound could potentially be exploited in these reactions, as carbon-bromine bonds can be susceptible to homolytic cleavage under photocatalytic conditions.

Radical cascade reactions are powerful transformations that allow for the formation of multiple chemical bonds in a single synthetic operation, rapidly building molecular complexity. These reactions can be initiated by various means, including visible-light photocatalysis.

In the context of this compound, the bromine atom can serve as a handle for initiating radical cascades. For instance, under photoredox conditions, the carbon-bromine bond could be reduced to generate an aryl radical at the C6 position. This radical could then participate in a variety of cascade reactions, such as intramolecular cyclizations onto a suitably positioned tether or intermolecular additions to alkenes or alkynes. The ethyl group at the C3 position would influence the steric environment around the pyrrole ring and could direct the outcome of such cascades.

Functional Group Interconversions Involving the Bromo- and Ethyl Substituents

The bromo and ethyl substituents on the this compound scaffold offer opportunities for further functionalization through various interconversion reactions.

Bromo Substituent:

The bromine atom at the C6 position is a versatile functional group. It can be readily converted into a variety of other functionalities using well-established organometallic cross-coupling reactions. For example:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl or vinyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes can be used to install alkynyl moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can form new carbon-nitrogen bonds.

Cyanation: Reaction with a cyanide source, often with a palladium or nickel catalyst, can introduce a nitrile group.

Lithiation: Treatment with a strong organolithium base at low temperature can generate a lithiated indole, which can then be quenched with various electrophiles.

Ethyl Substituent:

The ethyl group at the C3 position is generally less reactive than the bromo substituent. However, it can still be a site for functionalization.

Benzylic Oxidation: Under appropriate oxidizing conditions, the methylene group of the ethyl substituent could be oxidized to a ketone.

Benzylic Halogenation: Radical halogenation could introduce a halogen at the benzylic position, which could then be further elaborated.

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 3 Ethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. The planned analysis included:

Comprehensive One-Dimensional NMR (¹H and ¹³C) Spectral Assignments and Interpretation

Detailed spectral data for ¹H (proton) and ¹³C (carbon-13) NMR of 6-Bromo-3-ethyl-1H-indole, which would provide critical information on the chemical environment of each atom, is not available. This data is essential for assigning specific protons and carbons within the indole (B1671886) ring system and the ethyl substituent.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine spatial proximity between nuclei. No published studies containing this 2D NMR data for this compound were identified.

Advanced NMR Experiments for Conformational Analysis

Information regarding advanced NMR experiments aimed at understanding the conformational dynamics of the 3-ethyl group relative to the indole core is also absent from the available literature.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

HRESIMS data is the standard for confirming the elemental formula of a novel compound by providing a highly accurate mass measurement. No specific HRESIMS data for this compound could be found.

Analysis of Fragmentation Patterns for Structural Information

The fragmentation pattern of a molecule in a mass spectrometer offers a fingerprint that can be used to confirm its structure. The characteristic cleavage patterns for this compound under techniques like electron ionization (EI) or collision-induced dissociation (CID) have not been documented.

While the compound this compound is listed in chemical databases and patents, the detailed experimental spectroscopic data required for the comprehensive analysis outlined above is not currently available in the public domain. Further empirical research would be necessary to generate and publish this information.

Coupling with Chromatographic Techniques (GC-MS, HPLC-MS) for Purity and Mixture Analysis

No specific studies detailing the use of Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment or mixture analysis of this compound were found. This information is crucial for understanding its elution profile, fragmentation patterns, and for developing quality control methods.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Detailed Infrared (IR) and UV-Visible spectroscopic data for this compound are not available in the reviewed literature. IR spectroscopy would be essential for identifying characteristic vibrational frequencies of its functional groups (e.g., N-H stretch, C-H stretches, C-Br stretch, and aromatic ring vibrations). UV-Visible spectroscopy would provide insights into the electronic transitions within the molecule, which are influenced by the indole ring and its substituents.

X-ray Crystallography for Definitive Solid-State Structure Determination

There is no published X-ray crystallographic data for this compound. Such an analysis would provide definitive information on its solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its physical properties.

To maintain the requested standards of scientific accuracy and to adhere strictly to the provided outline for the specified compound, the article cannot be generated at this time.

Computational and Theoretical Investigations of 6 Bromo 3 Ethyl 1h Indole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying substituted indoles. chemrxiv.orgchemrxiv.org

Electronic Structure and Geometry Optimization: A primary application of DFT is geometry optimization, which locates the minimum energy structure of a molecule. For 6-Bromo-3-ethyl-1H-indole, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement. Theoretical studies on substituted indoles often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve results that correlate well with experimental data where available. researchgate.net The optimization process would yield precise coordinates for each atom in the molecule.

Illustrative Optimized Geometrical Parameters (DFT/B3LYP): The following table represents typical bond lengths and angles one might expect from a DFT geometry optimization of an indole (B1671886) derivative. Note: This is an illustrative example, not experimental or calculated data for this compound.

| Parameter | Atoms | Calculated Value |

|---|---|---|

| Bond Length (Å) | C6-Br | ~1.90 |

| Bond Length (Å) | C3-C(ethyl) | ~1.51 |

| Bond Angle (°) | C5-C6-C7 | ~120.5 |

| Bond Angle (°) | C2-C3-C(ethyl) | ~127.0 |

| Dihedral Angle (°) | C2-C3-C(ethyl)-C(methyl) | Variable (Conformation) |

Spectroscopic Prediction: DFT calculations are also invaluable for predicting spectroscopic parameters. By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. Furthermore, nuclear magnetic shielding tensors can be calculated to predict NMR chemical shifts (¹H and ¹³C), which are crucial for structure elucidation.

Beyond DFT, other quantum mechanical methods are available to study molecular properties.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Hartree-Fock (HF) equations without using experimental data for parameterization. While HF is a foundational method, it does not fully account for electron correlation. More advanced ab initio methods like Møller-Plesset perturbation theory (MP2) can be used to include electron correlation effects, providing more accurate energy and property predictions, albeit at a higher computational cost.

Semi-Empirical Methods: These methods simplify the HF calculations by using parameters derived from experimental data to approximate certain integrals. epa.gov Methods like PM3 (Parametric Method 3) are computationally much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary conformational searches. researchgate.net Older methods like INDO (Intermediate Neglect of Differential Overlap) have also been used, particularly for calculating spin-spin coupling constants in NMR spectroscopy (INDO-FPT).

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of familiar chemical concepts like bonds, lone pairs, and atomic charges. uni-muenchen.defaccts.de It provides a quantitative picture of the Lewis structure representation of a molecule. q-chem.com

For this compound, NBO analysis would reveal the nature of the C-Br bond, the hybridization of the indole ring atoms, and the distribution of electron density. Crucially, it quantifies electronic delocalization effects, such as the interaction between the nitrogen lone pair and the π-system of the ring, or hyperconjugative interactions between the ethyl group and the indole core. These interactions are described as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, and their stabilization energies can be calculated using second-order perturbation theory. uni-muenchen.de This analysis is key to understanding how the bromo and ethyl substituents electronically influence the indole ring.

Conformational Analysis and Potential Energy Surfaces

The presence of the ethyl group at the C3 position introduces conformational flexibility to the this compound molecule, primarily concerning the rotation around the single bond connecting the ethyl group to the indole ring.

Computational methods can be used to map the potential energy surface (PES) for the rotation of the ethyl group. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle defining the ethyl group's orientation is systematically varied. The resulting plot of energy versus dihedral angle reveals the preferred conformations (energy minima) and the energy barriers (energy maxima) that separate them.

For this compound, the analysis would identify whether the ethyl group prefers to lie in the plane of the indole ring or perpendicular to it and would quantify the energy required to rotate between these stable forms.

Illustrative Rotational Barrier Data: This table shows a hypothetical output for a conformational analysis.

| Conformation | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Type |

|---|---|---|---|

| Conformer A | ~60° | 0.00 | Minimum |

| Transition State 1 | 0° | ~2.5 | Maximum (Barrier) |

| Conformer B | ~180° | 0.50 | Minimum |

| Transition State 2 | 120° | ~2.8 | Maximum (Barrier) |

Investigation of Solvent Effects on Conformational Stability

The relative stability of different conformers can be influenced by the surrounding environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the presence of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant.

By performing conformational analysis in the presence of different simulated solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water), it is possible to investigate whether the polarity of the medium alters the preferred conformation of this compound or changes the magnitude of the rotational barriers. This is particularly important for understanding the molecule's behavior in biological systems or as a reactant in solution.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and understanding the spectroscopic properties of molecules like this compound. Through various theoretical methods, it is possible to calculate NMR spectra, vibrational spectra (infrared and Raman), and electronic transitions, offering deep insights into the molecule's structure, bonding, and photophysical behavior. These predictions are invaluable for interpreting experimental data and for the rational design of new functional molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for the structural elucidation of organic molecules. frontiersin.org Density Functional Theory (DFT) has emerged as a robust method for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). github.io The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate isotropic magnetic shielding tensors, from which chemical shifts are derived. researchgate.net

For a molecule like this compound, theoretical calculations would typically involve geometry optimization of the molecule's conformational space, followed by NMR property calculations at a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). researchgate.net Solvation effects are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. github.io

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on known chemical shift ranges for substituted indoles and is intended for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 8.1 - 8.3 | - |

| C2-H | 7.0 - 7.2 | 122 - 124 |

| C4-H | 7.5 - 7.7 | 120 - 122 |

| C5-H | 7.1 - 7.3 | 123 - 125 |

| C7-H | 7.6 - 7.8 | 113 - 115 |

| CH₂ (ethyl) | 2.7 - 2.9 | 18 - 20 |

| CH₃ (ethyl) | 1.2 - 1.4 | 14 - 16 |

| C2 | - | 122 - 124 |

| C3 | - | 115 - 117 |

| C3a | - | 128 - 130 |

| C4 | - | 120 - 122 |

| C5 | - | 123 - 125 |

| C6 | - | 115 - 117 (C-Br) |

| C7 | - | 113 - 115 |

Note: The accuracy of predicted NMR data depends heavily on the computational level of theory, including the choice of functional, basis set, and the treatment of solvent and conformational dynamics. github.io

Calculation of Vibrational Spectra (IR, Raman)

The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. mdpi.com

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. core.ac.uk For instance, a scaling factor of 0.9613 is commonly used for B3LYP/6-31G(d) calculations. core.ac.uk

A theoretical investigation of this compound would reveal characteristic vibrational modes. For example, the N-H stretching vibration is expected in the 3400-3500 cm⁻¹ region. Aromatic C-H stretching modes typically appear around 3100 cm⁻¹, while the C-Br stretching frequency is expected at lower wavenumbers.

Table 2: Representative Calculated Vibrational Frequencies for this compound This table presents hypothetical, scaled vibrational frequencies and their assignments based on DFT calculations of similar indole derivatives.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| N-H Stretch | ~3450 | High | Low |

| Aromatic C-H Stretch | ~3100 | Medium | High |

| Aliphatic C-H Stretch | ~2960 | Medium | Medium |

| C=C Stretch (Aromatic) | ~1600 | Medium | High |

| N-H Bend | ~1550 | Medium | Low |

| CH₂ Scissoring | ~1460 | Medium | Medium |

| C-N Stretch | ~1340 | High | Medium |

Analysis of Photo-physical Processes and Electronic Transitions

The photophysical properties of indole and its derivatives are of significant interest due to their role as chromophores in biological systems. chemrxiv.org Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions that govern UV-visible absorption and fluorescence. rsc.org

TD-DFT calculations can predict the vertical excitation energies, corresponding to absorption maxima (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org These calculations help in assigning the observed electronic transitions, such as the ¹Lₐ and ¹Lₑ transitions characteristic of the indole chromophore. nih.gov

For this compound, substitutions on the indole ring are expected to modulate its photophysical properties. The bromo and ethyl groups can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra. chemrxiv.org Theoretical studies can quantify these effects by comparing the calculated spectra of the substituted indole with the parent compound. researchgate.net

Table 3: Representative Calculated Electronic Transitions for this compound This table provides a hypothetical overview of the lowest singlet electronic transitions, as would be predicted by TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ (¹Lₑ) | ~4.30 | ~288 | ~0.10 | HOMO → LUMO |

Note: HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital. The nature of these transitions provides insight into charge transfer characteristics upon excitation. nih.gov

Molecular Modeling and Dynamics Simulations for Indole Systems

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions with the environment over time. mdpi.com For indole systems, MD simulations can provide insights into conformational flexibility, solvent effects, and binding interactions with biological macromolecules like enzymes. nih.gov

In an MD simulation, the motion of atoms is simulated by numerically solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. These simulations can reveal how molecules like this compound behave in different environments, such as in aqueous solution or within the active site of a protein. researchgate.net

For instance, MD simulations have been used to investigate the stability of halogen-substituted inhibitors bound to enzymes, providing detailed information about the noncovalent interactions that govern binding affinity and selectivity. mdpi.com Such studies are crucial in drug design and understanding the mechanism of action of bioactive indole derivatives. The simulations can analyze parameters like root-mean-square deviation (RMSD) to assess the stability of a protein-ligand complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov These computational approaches offer a dynamic perspective that complements the static picture provided by quantum chemical calculations.

Biological and Medicinal Chemistry Perspectives: Molecular Mechanisms and Structure Activity Relationships

Indole (B1671886) Scaffold as a Privileged Structure in Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, often described as a "privileged structure." nih.goveurekaselect.comijpsr.info This designation stems from its recurring presence in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.goveurekaselect.comijpsr.inforesearchgate.net The unique physicochemical properties of the indole scaffold, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind to a diverse array of biological targets with high affinity. ijpsr.infochula.ac.th

The indole framework is a key component of the essential amino acid tryptophan, which serves as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. ijpsr.info Its presence in these fundamental biomolecules highlights its inherent biocompatibility and evolutionary selection as a versatile molecular scaffold. ijpsr.info In the realm of drug discovery, numerous indole-containing drugs have reached the market, targeting a wide range of therapeutic areas. nih.goveurekaselect.com Examples include the anti-inflammatory drug indomethacin, the anti-migraine agent frovatriptan, and the anti-cancer drug vinblastine. nih.goveurekaselect.comijpsr.info

The broad utility of the indole scaffold can be attributed to its capacity to mimic peptide structures and interact with the binding sites of various enzymes and receptors. chula.ac.thresearchgate.net Many of these biological targets, such as G-protein coupled receptors (GPCRs), possess conserved binding pockets that favorably accommodate the indole ring system. nih.goveurekaselect.comresearchgate.net This inherent promiscuity, combined with the synthetic tractability of the indole core, allows for the generation of large libraries of derivatives with fine-tuned pharmacological profiles. nih.gov The indole nucleus is found in compounds with a remarkable diversity of pharmacological actions, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective activities. researchgate.netresearchgate.netbenthamscience.com

The unique photophysical properties of the indole scaffold have led to its extensive use in the design and development of molecular probes and chemosensors. rsc.orgmdpi.com Indole-based fluorescent probes are valuable tools for detecting and imaging various biologically and environmentally important species, including cations, anions, and neutral molecules. rsc.org The fluorescence emission of indole derivatives is often sensitive to the polarity of their microenvironment, a property known as solvatochromism. mdpi.com This sensitivity allows for the development of probes that can report on changes in local environments, such as within cellular compartments. mdpi.com

The design of these probes often follows a donor-π-acceptor (D-π-A) architecture, where the indole nucleus can act as either the donor or the π-bridge. mdpi.com By strategically functionalizing the indole ring with recognition units and fluorophores, researchers can create sensors that exhibit a measurable change in their fluorescence properties upon binding to a specific analyte. rsc.orgacs.org For instance, a novel fluorescent probe for benzenethiols was developed using an indole-based Bodipy fluorophore and a 2,4-dinitrobenzenesulfonyl (DNBS) recognition group. acs.org The probe's fluorescence was quenched in its unbound state but showed a dramatic increase in fluorescence upon selective reaction with benzenethiols. acs.org

Furthermore, the nitrogen atom in the indole ring can be protonated, making some indole derivatives sensitive to pH changes. mdpi.com This property has been exploited to create pH-sensitive fluorescent probes for monitoring pH fluctuations in biological systems. mdpi.com The versatility of the indole scaffold allows for the development of probes with various signaling mechanisms, including "turn-on" or "turn-off" fluorescence responses and ratiometric sensing, providing a robust platform for the creation of sophisticated molecular sensing tools. rsc.orgacs.org

Structure-Activity Relationship (SAR) Studies of 6-Bromo-3-ethyl-1H-indole Derivatives

While specific and extensive SAR studies focusing exclusively on this compound are not widely available in the reviewed literature, general principles of SAR for indole derivatives can be extrapolated to understand the potential biological significance of this particular substitution pattern. The bromine atom at the 6-position and the ethyl group at the 3-position are expected to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interactions with biological targets.

The nature and position of substituents on the indole ring are critical determinants of biological activity. researchgate.net Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. The introduction of a bromine atom at the 6-position of the indole ring can have several effects. Bromine is an electron-withdrawing group, which can alter the electron density of the indole ring system and influence its ability to participate in π-π stacking and cation-π interactions. researchgate.net The presence of a halogen can also introduce the possibility of halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. researchgate.net

The combination of a 6-bromo and a 3-ethyl substituent creates a unique lipophilic and electronic profile. The interplay between these two groups will dictate how the molecule orients itself within a binding pocket and the types of non-covalent interactions it can form with amino acid residues.

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for elucidating the SAR of indole derivatives and for designing new, more potent compounds. physchemres.orgmsjonline.orgnih.govproquest.comtandfonline.com

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity against various targets, including Pim-1 kinase and human non-pancreatic secretory phospholipase A2. physchemres.orgmsjonline.orgtandfonline.com These models use molecular descriptors that quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics, to identify the key structural features required for activity. nih.gov For this compound derivatives, QSAR could be employed to determine the optimal properties of substituents at other positions on the indole ring to enhance a desired biological effect.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. msjonline.orgnih.gov This method allows researchers to visualize the binding mode of indole derivatives at the atomic level and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. physchemres.orgmsjonline.org For instance, docking studies of indole derivatives as Pim-1 inhibitors highlighted the importance of Pi-Alkyl interactions within a hydrophobic pocket of the enzyme. physchemres.org Similarly, docking analysis of indole analogues as PLA2 inhibitors revealed crucial H-bond interactions with specific amino acid residues. msjonline.org Molecular docking could be used to predict how this compound and its derivatives might bind to various biological targets, thereby guiding the design of new compounds with improved activity.

| Computational Method | Application to Indole Derivatives | Potential Insights for this compound |

| QSAR | Predicting the inhibitory activity of indole derivatives against various enzymes. physchemres.orgmsjonline.orgnih.gov | Identifying the optimal physicochemical properties of substituents to enhance biological activity. |

| Molecular Docking | Elucidating the binding modes of indole derivatives within the active sites of target proteins. physchemres.orgmsjonline.orgtandfonline.com | Predicting potential biological targets and guiding the design of derivatives with improved binding affinity. |

Elucidation of Molecular Mechanisms of Biological Activity (General Indole Context)

The indole scaffold is a versatile pharmacophore that can interact with a wide range of biological targets, leading to a diverse array of pharmacological effects. chula.ac.thresearchgate.net The molecular mechanisms underlying the biological activities of indole derivatives are often target-specific.

One common mechanism of action for many indole-containing compounds is the inhibition of enzyme activity. nih.gov For example, indomethacin exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. nih.gov Other indole derivatives have been shown to inhibit kinases, phosphodiesterases, and HMG-CoA reductase. nih.goveurekaselect.com The indole ring can act as a scaffold to position functional groups that interact with the active site of an enzyme, leading to competitive or non-competitive inhibition.

Another important mechanism is the modulation of receptor function. nih.gov Many indole derivatives act as agonists or antagonists for various receptors, including serotonin (5-HT) receptors and cannabinoid receptors. nih.goveurekaselect.com The indole nucleus can mimic the structure of endogenous ligands, allowing it to bind to the receptor and either activate or block its signaling pathway.

In the context of anticancer activity, indole derivatives have been shown to interfere with multiple cellular processes. mdpi.com Some compounds, such as vinblastine, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Others can inhibit protein kinases involved in cancer cell proliferation and survival. mdpi.com The ability of the indole scaffold to be readily modified allows for the development of compounds that target specific pathways involved in tumorigenesis. nih.govmdpi.com

The molecular mechanisms of action for indole derivatives are vast and varied, reflecting the remarkable versatility of this privileged structure in medicinal chemistry. chula.ac.thresearchgate.net

Studies on Enzyme and Protein Interaction Mechanisms

While specific studies on the direct enzyme and protein interactions of this compound are not extensively documented in publicly available research, valuable insights can be drawn from investigations into structurally similar compounds.

A notable example is the related compound, 3-Bromo-1-ethyl-1H-indole . Research has demonstrated its potential as an anticancer agent with promising inhibitory effects on Glutathione S-transferase (GST) isozymes nih.gov. GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. In the context of cancer, overexpression of GSTs can contribute to drug resistance. Molecular docking studies have been employed to elucidate the binding interactions between 3-Bromo-1-ethyl-1H-indole and GST isozymes, suggesting a potential mechanism for its anticancer activity nih.gov.

Furthermore, other brominated indole derivatives have been identified as inhibitors of various enzymes. For instance, 6-bromoindole (B116670) derivatives have been investigated as inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H₂S) production in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of bacterial CGL by these compounds represents a potential strategy for antibiotic potentiation.

The substitution pattern on the indole ring significantly influences enzyme inhibitory activity. For example, a study on brominated indole-3-glyoxylamides revealed that the position of the bromine atom (C-5 vs. C-6) can dramatically alter the inhibitory potency against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3CL protease (3CLpro) mdpi.com. Specifically, a 5-brominated-L-serine indole-3-glyoxylamide showed significantly more potent inhibition than its 6-brominated counterpart, highlighting the importance of substituent placement in directing molecular interactions mdpi.com. Similarly, 5-bromoindole tryptophan-based indole-3-glyoxylamides were found to be inhibitors of chymotrypsin mdpi.com.

These findings underscore the potential of the 6-bromoindole scaffold as a starting point for the design of potent and selective enzyme inhibitors. The ethyl group at the 3-position of this compound likely contributes to the molecule's lipophilicity and may influence its binding affinity and selectivity for various protein targets.

Table 1: Enzyme and Protein Interactions of Brominated Indole Analogs

| Compound | Target Enzyme/Protein | Biological Effect |

| 3-Bromo-1-ethyl-1H-indole | Glutathione S-transferase (GST) isozymes | Inhibition, potential anticancer activity nih.gov |